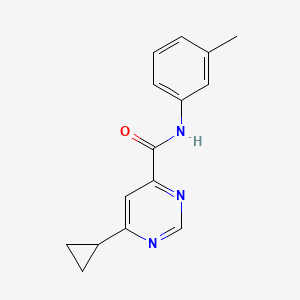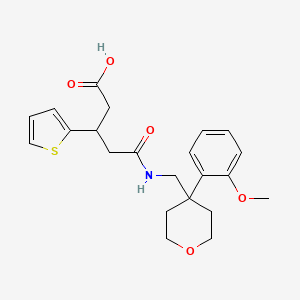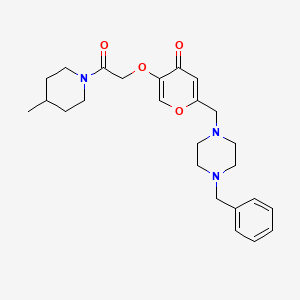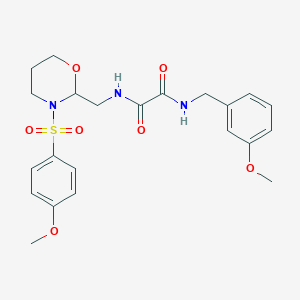
N1-(3-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains methoxybenzyl and methoxyphenyl groups, which are common in many organic compounds and can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, compounds with methoxy groups can undergo reactions such as demethylation, where the methoxy group is replaced by a hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its molecular structure and the functional groups it contains .Applications De Recherche Scientifique
Photochemical Properties and Therapeutic Applications
- The synthesis and characterization of zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those containing methoxybenzyl components, have shown remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- New pyridazinyl sulfonamide derivatives have been synthesized and evaluated for their antibacterial activities. These compounds demonstrated significant activity against various bacterial strains, indicating the potential of sulfonamide derivatives in antimicrobial applications (Mohamed, 2007).
Oxidative Removal and Synthesis Applications
- The oxidative removal of N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate has been demonstrated under mild conditions. This method has potential applications in the synthesis of complex organic molecules and in the modification of pharmaceutical compounds (Yamaura et al., 1985).
Schiff Base Compounds and DNA Interaction
- Schiff base compounds derived from sulfonohydrazide derivatives have been synthesized, characterized, and shown to interact with Salmon sperm DNA. These compounds demonstrated biological activities including antibacterial, antifungal, antioxidant, and cytotoxic effects. The DNA binding studies suggest an intercalative mode of interaction, indicating the potential for these compounds in therapeutic applications and as tools in molecular biology (Sirajuddin et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-17-7-9-19(10-8-17)33(28,29)25-11-4-12-32-20(25)15-24-22(27)21(26)23-14-16-5-3-6-18(13-16)31-2/h3,5-10,13,20H,4,11-12,14-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOGKCVKEWZWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

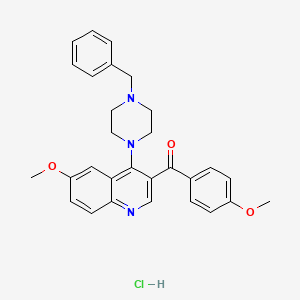
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
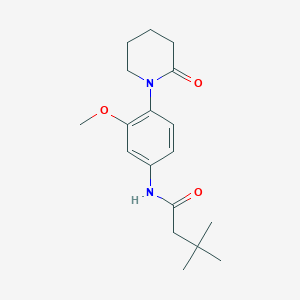
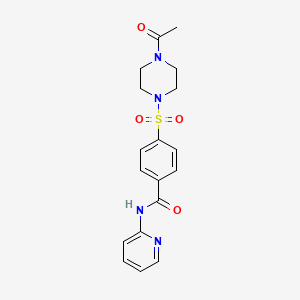
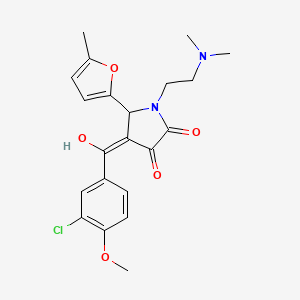

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)

![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)
